
(4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile reactivity and potential applications. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a cyanotetrahydropyran moiety. The presence of the boronic acid group makes it a valuable intermediate in various chemical transformations, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, bases such as potassium carbonate, solvents like toluene or ethanol.
Major Products Formed
Phenols: Formed from the oxidation of the boronic acid group.
Amines: Formed from the reduction of the cyanotetrahydropyran moiety.
Substituted Aromatics: Formed from nucleophilic substitution reactions involving the boronic acid group.
Scientific Research Applications
(4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group can form a complex with a palladium catalyst, facilitating the transfer of the aryl group to a suitable electrophile. The cyanotetrahydropyran moiety may also interact with various molecular targets, depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the cyanotetrahydropyran moiety, making it less versatile in certain applications.
4-Cyanophenylboronic Acid:
Tetrahydro-2H-pyran-4-ylboronic Acid: Contains the tetrahydropyran ring but lacks the cyanophenyl group, limiting its use in specific reactions.
Uniqueness
(4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid is unique due to the combination of the boronic acid group, cyanophenyl group, and tetrahydropyran ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C12H14BNO3 |
|---|---|
Molecular Weight |
231.06 g/mol |
IUPAC Name |
[4-(4-cyanooxan-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H14BNO3/c14-9-12(5-7-17-8-6-12)10-1-3-11(4-2-10)13(15)16/h1-4,15-16H,5-8H2 |
InChI Key |
XAEXCPIUJOXGTO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CCOCC2)C#N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


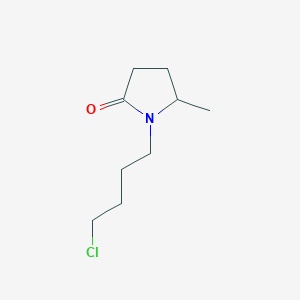
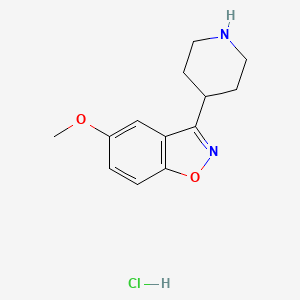
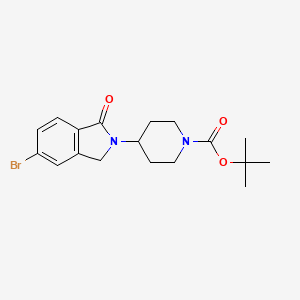
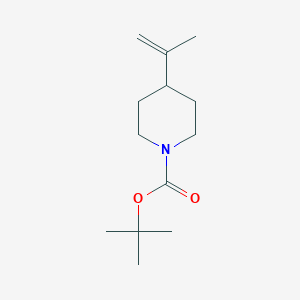

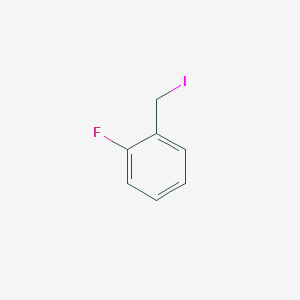
![4-Chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13983253.png)

![5-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidine](/img/structure/B13983259.png)
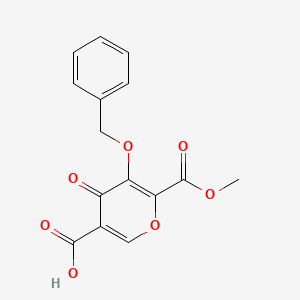
![2-Propanol, 1-[(2-bromo-5-fluoro-4-nitrophenyl)amino]-3-(phenylmethoxy)-, (2R)-](/img/structure/B13983265.png)

![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]-1h-isoindole-1,3(2h)-dione](/img/structure/B13983286.png)
![benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate](/img/structure/B13983291.png)
